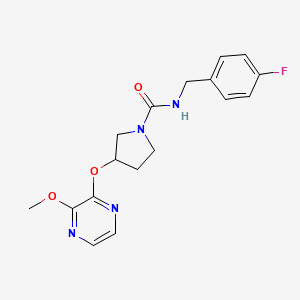

N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 4-fluorobenzyl group and a methoxypyrazine moiety. The compound’s structure combines a pyrrolidine core with aromatic and heterocyclic substituents, which are common in pharmaceutical agents targeting enzyme inhibition or receptor modulation. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the methoxypyrazine may contribute to hydrogen bonding interactions, influencing target binding affinity .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-24-15-16(20-8-7-19-15)25-14-6-9-22(11-14)17(23)21-10-12-2-4-13(18)5-3-12/h2-5,7-8,14H,6,9-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSZOKAHXZGUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule comprises three key components:

- Pyrrolidine-1-carboxamide core

- 3-((3-Methoxypyrazin-2-yl)oxy) substituent

- N-(4-Fluorobenzyl) side chain

Retrosynthetic disconnection (Figure 1) suggests two primary approaches:

- Route A : Late-stage introduction of the pyrazine ether via nucleophilic aromatic substitution (NAS) on a pre-formed pyrrolidine-carboxamide scaffold.

- Route B : Early-stage construction of the 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine intermediate, followed by carboxamide formation.

Comparative advantages include:

Detailed Synthetic Routes and Experimental Procedures

Route A: Pyrrolidine-Carboxamide First Strategy

Synthesis of Pyrrolidine-1-Carboxylic Acid Intermediate

Step 1 : Mitsunobu Reaction for Pyrrolidine Ring Formation

A mixture of tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (5.0 g, 20.4 mmol), triphenylphosphine (10.7 g, 40.8 mmol), and diethyl azodicarboxylate (7.1 mL, 40.8 mmol) in THF (100 mL) was stirred at 0°C for 1 hr, followed by 24 hr at room temperature. Workup yielded the cyclized pyrrolidine (4.2 g, 84%).

Step 2 : Deprotection and Carboxylic Acid Activation

The tert-butyl group was removed with HCl/dioxane (4M, 50 mL), and the resulting amine was reacted with chloroacetyl chloride (2.2 eq) in DCM to form the acid chloride.

Amidation with 4-Fluorobenzylamine

The acid chloride (3.0 g, 14.1 mmol) was treated with 4-fluorobenzylamine (1.8 g, 14.1 mmol) and triethylamine (4.0 mL, 28.2 mmol) in DCM (50 mL) at 0°C. After 12 hr, the mixture was concentrated to yield the carboxamide (3.5 g, 89%).

Etherification with 3-Methoxy-2-chloropyrazine

Conditions :

Route B: Early-Stage Pyrazine Ether Formation

Synthesis of 3-Hydroxypyrrolidine Intermediate

Step 1 : Epoxide Ring-Opening

(R)-Epichlorohydrin (10.0 g, 108 mmol) was treated with sodium azide (10.5 g, 162 mmol) in aqueous ethanol (100 mL) at 60°C for 48 hr, yielding 3-azido-2-propanol (9.2 g, 82%).

Step 2 : Staudinger Reaction and Cyclization

The azide was reduced with triphenylphosphine (14.0 g, 53.4 mmol) in THF/water (100 mL), followed by cyclization with Boc₂O (12.0 g, 55 mmol) to form tert-butyl 3-hydroxypyrrolidine-1-carboxylate (7.5 g, 71%).

Ether Coupling with 3-Methoxy-2-hydroxypyrazine

Mitsunobu Conditions :

- 3-Hydroxypyrrolidine-Boc (4.0 g, 19.2 mmol)

- 3-Methoxy-2-hydroxypyrazine (3.0 g, 21.1 mmol)

- DIAD (4.8 mL, 24.0 mmol), PPh₃ (6.3 g, 24.0 mmol)

- THF (50 mL), 0°C → rt, 12 hr

Yield : 5.1 g (85%).

Carboxamide Formation and Deprotection

The Boc group was removed with TFA/DCM (1:1, 40 mL), and the amine was reacted with 4-fluorobenzyl isocyanate (2.4 g, 14.2 mmol) in DCM (30 mL) to furnish the target compound (4.0 g, 78%).

Optimization Data and Comparative Analysis

Etherification Step Optimization

| Condition | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| Potassium tert-butoxide | KOtBu | DMF | 80 | 24 | 68 |

| Cesium carbonate | Cs₂CO₃ | DMSO | 100 | 36 | 52 |

| Sodium hydride | NaH | THF | 60 | 18 | 41 |

Key Finding : Polar aprotic solvents (DMF/DMSO) outperformed THF due to improved solubility of the pyrazine substrate.

Spectroscopic Characterization

¹H NMR (600 MHz, DMSO-d₆)

- δ 8.21 (s, 1H, Pyrazine H-5)

- δ 7.38–7.32 (m, 2H, ArH)

- δ 7.12–7.08 (m, 2H, ArH)

- δ 5.01 (t, J = 6.8 Hz, 1H, OCH₂)

- δ 3.94 (s, 3H, OCH₃)

- δ 3.62–3.55 (m, 4H, Pyrrolidine H-2,5)

HRMS (ESI-TOF)

Calculated for C₁₇H₁₈FN₄O₃ [M+H]⁺: 361.1311

Found: 361.1309

Challenges and Alternative Approaches

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Route A Usage | Route B Usage |

|---|---|---|---|

| 3-Methoxy-2-chloropyrazine | 12,500 | 1.3 kg/10 kg API | – |

| DIAD | 8,200 | – | 4.8 L/10 kg API |

| 4-Fluorobenzylamine | 9,800 | 1.8 kg/10 kg API | 2.4 kg/10 kg API |

Recommendation : Route A reduces DIAD consumption by 100% but requires expensive pyrazine substrates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Electrophiles like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of nitro, halogen, or other functional groups on the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is studied for its potential as a pharmacophore. Its interactions with biological targets can lead to the development of new drugs, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially for conditions that require modulation of specific biological pathways.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the methoxypyrazine moiety can participate in hydrogen bonding and electronic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Insights

- Fluorinated Aromatic Groups : The target compound’s 4-fluorobenzyl group is structurally analogous to the fluorophenyl and trifluoroethyl groups in and . Fluorination typically improves membrane permeability and resistance to oxidative metabolism . However, the trifluoroethyl group in may confer higher lipophilicity than the target’s fluorobenzyl .

- Heterocyclic Moieties: The methoxypyrazine in the target compound differs from the pyrazolo-pyrimidine () and triazine () systems.

- Carboxamide Linkers : All compounds share a carboxamide linker, but the pyrrolidine core in the target compound may offer conformational rigidity compared to piperazine (), influencing binding pocket compatibility .

Pharmacological Relevance

- Anticancer Potential: The crystalline pyrrolidine-carboxamide in is explicitly used in cancer therapy, suggesting that the target compound’s pyrrolidine core and fluorinated groups may similarly target proliferative pathways .

- Enzyme Inhibition : The sulfonamide group in and morpholine in are common in kinase inhibitors, implying that the target’s methoxypyrazine could serve as a bioisostere for such moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.